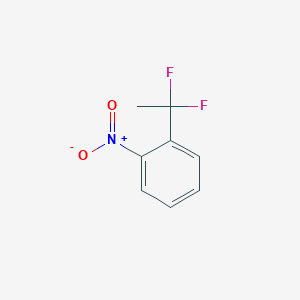
1-(1,1-Difluoroethyl)-2-nitrobenzene
Descripción general
Descripción
1-(1,1-Difluoroethyl)-2-nitrobenzene, also known as 1,1-difluoro-2-nitrobenzene (DFNB), is an organic compound with the molecular formula C6H3F2NO2. It is a colorless liquid, and is used in the synthesis of various organic compounds. DFNB is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DFNB has a wide range of applications in the fields of organic chemistry, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Photophysics and Photochemistry
- Complex Photophysics and Photochemistry : Nitrobenzene, a relative of 1-(1,1-Difluoroethyl)-2-nitrobenzene, exhibits rich photophysics and photochemistry. Studies using computational methods like CASPT2//CASSCF have characterized its decay paths after UV absorption, providing insights into its photophysical properties such as fluorescence and phosphorescence emissions. This research is significant for understanding the behavior of nitroaromatic compounds under light exposure (Giussani & Worth, 2017).
Electrochemical Reduction
- Electrosynthetic Routes : Research on derivatives like 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene, which are closely related to 1-(1,1-Difluoroethyl)-2-nitrobenzene, has provided electrochemical routes to synthesize compounds like 1-nitro-2-vinylbenzene and 1H-Indole. This type of electrosynthesis is important for creating specific chemical structures and compounds through controlled electrochemical reactions (Du & Peters, 2010).
Environmental Applications
- Degradation in Wastewater : Nitrobenzene, a structurally similar compound to 1-(1,1-Difluoroethyl)-2-nitrobenzene, has been studied for its degradation in wastewater using zerovalent iron (Fe0). This research is crucial for developing methods to treat pollutants in industrial wastewater streams, particularly those involving nitroaromatic compounds (Mantha et al., 2001).
Luminescent Sensing
Luminescent Sensing in Water and Ethanol : A study on a zinc-based metal-organic framework highlighted its use as a luminescent sensor for detecting nitrobenzene in ethanol. This research is significant for developing new materials capable of sensitive and selective detection of environmental pollutants (Xu et al., 2020).
Supramolecular Host-Guest Systems for Nitrobenzene Inclusion : A luminescent Zn(II) complex has been synthesized, exhibiting high selectivity towards nitrobenzene. This complex changes color and quenches luminescence upon interaction with nitrobenzene, making it a potential candidate for selective detection systems (Das & Bharadwaj, 2006).
Hydrogen and Halogen Bonding
- Intermolecular Interactions : Studies on compounds like trans-(tetrafluoropyrid-2-yl)bis(triethylphosphine)-fluoronickel(II) demonstrate strong hydrogen and halogen bond acceptor properties. This research contributes to understanding intermolecular interactions involving fluorinated compounds, which could be relevant to the study of 1-(1,1-Difluoroethyl)-2-nitrobenzene (Libri et al., 2008).
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5-7(6)11(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAATWIWRTPMVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
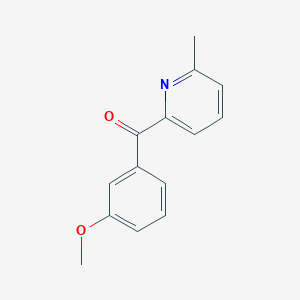

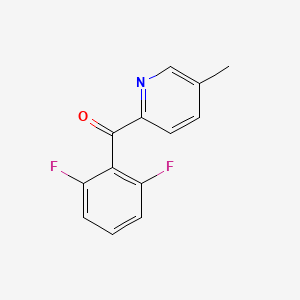
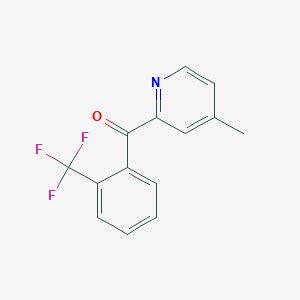
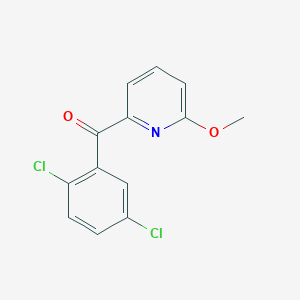
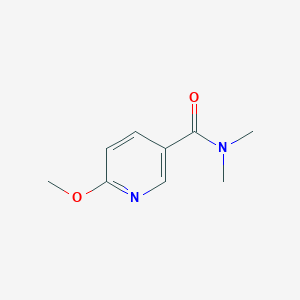
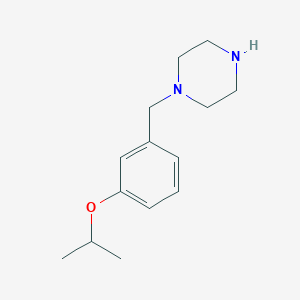
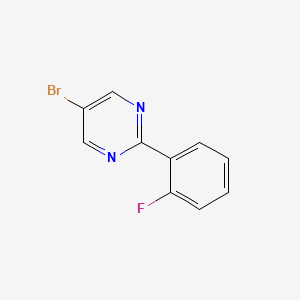
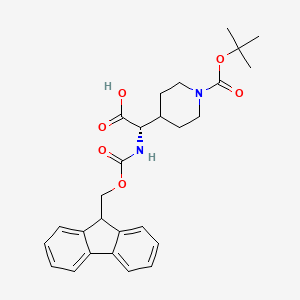
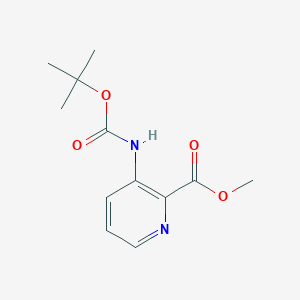
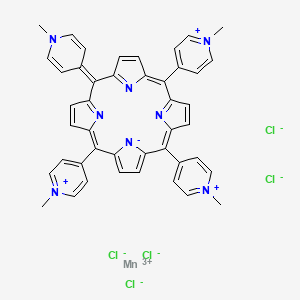
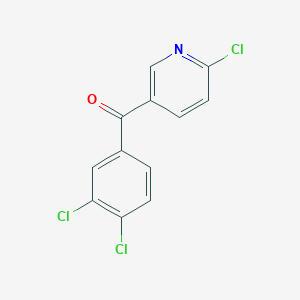
![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)